molecular formula C9H11NO2 B6163553 (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol CAS No. 1709825-35-3

(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol

Cat. No.: B6163553
CAS No.: 1709825-35-3
M. Wt: 165.19 g/mol
InChI Key: PFNAQMAQQWVXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Evolution of Benzoxazine (B1645224) Research

The initial foray into benzoxazine chemistry can be traced back to the mid-20th century. One of the earliest mentions of a small molecular weight benzoxazine was by Holly and Cope in 1944. researchgate.net However, the specific 1,4-benzoxazine heterocyclic system was reportedly discovered in 1959. researchgate.netrsc.org Much of the early research laid the groundwork for understanding the fundamental synthesis and reactivity of these compounds. A significant leap in the application of benzoxazine chemistry came with the work of Ning and Ishida in 1994, who reported on the synthesis and properties of crosslinked polybenzoxazines. researchgate.net This opened up a new avenue of research into benzoxazine-based polymers, which exhibit a range of desirable properties such as near-zero shrinkage upon polymerization and high thermal stability. ijpsjournal.com

The evolution of benzoxazine research has also seen a shift towards more sustainable and environmentally friendly approaches. In recent years, there has been a growing interest in the development of bio-based benzoxazines, utilizing renewable resources to replace petroleum-based precursors. mdpi.com This trend reflects a broader movement within the chemical industry towards greener chemistry.

The Significance of the 1,4-Benzoxazine Heterocyclic Scaffold in Contemporary Organic and Medicinal Chemistry

The 1,4-benzoxazine scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsjournal.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for the discovery of new therapeutic agents. The versatility of the 1,4-benzoxazine ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties.

Derivatives of 1,4-benzoxazine have been shown to exhibit a wide array of biological activities, including:

Antimicrobial and Antifungal Properties: Many 1,4-benzoxazine derivatives have demonstrated potent activity against a range of bacteria and fungi. researchgate.netresearchgate.net

Anticancer Activity: The scaffold has been incorporated into molecules that show promise as anticancer agents. researchgate.netresearchgate.net

Antioxidant and Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to combat oxidative stress and inflammation. researchgate.net

Other Therapeutic Areas: The pharmacological profile of 1,4-benzoxazines extends to potential applications in neurodegenerative and cardiovascular disorders. researchgate.net

In the realm of organic chemistry, the 1,4-benzoxazine scaffold serves as a versatile building block for the synthesis of more complex molecules. elmergib.edu.ly Its reactivity allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Structural Characterization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol as a Representative 1,4-Benzoxazine Derivative

This compound is a specific derivative of the 1,4-benzoxazine family. Its structure features a hydroxymethyl group (-CH₂OH) attached to the 5-position of the benzoxazine ring.

Key Structural Features:

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 1709825-35-3

The dihydro- aspect of its name indicates that the oxazine (B8389632) ring is saturated. The "2H" signifies the position of the saturated carbon atom in the oxazine ring, and "1,4" denotes the relative positions of the oxygen and nitrogen atoms in the six-membered ring. The methanol (B129727) substituent at the 5-position is a key functional group that can influence the molecule's polarity, reactivity, and potential biological activity.

Detailed spectroscopic and crystallographic data for this specific isomer are not widely available in the public domain, which points to a significant area for future research. However, based on the general understanding of 1,4-benzoxazine derivatives, one would expect its structural confirmation to rely on standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O-C ether linkage.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Research Gaps and Future Outlook for the this compound Moiety

The most significant research gap concerning this compound is the limited amount of publicly available scientific data. While the broader class of 1,4-benzoxazines has been extensively studied, this specific isomer remains largely unexplored.

Identified Research Gaps:

Synthesis: There is a need for the development of efficient and scalable synthetic routes specifically targeting the 5-substituted isomer.

Structural Elucidation: Comprehensive structural characterization using modern analytical techniques is required to fully understand its molecular geometry and properties.

Biological Evaluation: The potential pharmacological activities of this compound have not been investigated. Given the diverse bioactivities of other 1,4-benzoxazine derivatives, this is a promising area for future research.

Material Science Applications: The potential of this molecule as a monomer for the synthesis of novel polybenzoxazines with tailored properties has not been explored.

Future Outlook:

The future of research on this compound is ripe with possibilities. The development of a reliable synthetic pathway would open the door to a thorough investigation of its chemical and physical properties. Subsequent biological screening could uncover novel therapeutic applications, leveraging the "privileged" nature of the 1,4-benzoxazine scaffold. Furthermore, its use as a functionalized monomer could lead to the creation of new polymers with unique characteristics, contributing to the ever-expanding field of materials science. The exploration of this understudied molecule holds the potential to contribute valuable knowledge to both fundamental chemistry and applied sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1709825-35-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-5-ylmethanol

InChI

InChI=1S/C9H11NO2/c11-6-7-2-1-3-8-9(7)10-4-5-12-8/h1-3,10-11H,4-6H2

InChI Key

PFNAQMAQQWVXIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2N1)CO

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,4 Dihydro 2h 1,4 Benzoxazin 5 Yl Methanol and Its Structural Analogs

Classical Approaches to 1,4-Benzoxazine Core Synthesis

Traditional methods for constructing the 1,4-benzoxazine skeleton have been foundational in heterocyclic chemistry. These approaches often involve condensation reactions and multi-component sequences, which, despite sometimes requiring harsh conditions or multiple steps, have been widely used to generate a variety of derivatives. researchgate.net

Cyclocondensation Reactions of 2-Aminophenols

The cyclocondensation of 2-aminophenols with suitable bifunctional reagents is a cornerstone of 1,4-benzoxazine synthesis. benthamdirect.comsciprofiles.com This strategy typically involves the reaction of a 2-aminophenol (B121084) with compounds containing two leaving groups or reactive sites, leading to the formation of the oxazine (B8389632) ring. Common reactants include α-halocarbonyl compounds, α(β)-dicarbonyls, and alkyl 2-halomalonates. benthamdirect.comsciprofiles.com For instance, the reaction between a 2-aminophenol and chloroacetic acid is a documented method to form the 2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one core structure. ijpsjournal.com Similarly, the construction of the (3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol framework has been achieved through the cyclocondensation of 2-aminophenols with 2,3-dibromopropionic acid esters, followed by reduction. aurigeneservices.com

These classical methods, while effective, often involve multiple steps and may utilize expensive or environmentally unfriendly reagents and catalysts. aurigeneservices.com

Table 1: Examples of Classical Cyclocondensation Reactions

Starting Materials Reagents/Conditions Product Type Reference
2-Aminophenol, Chloroacetic acid Heat 2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one ijpsjournal.com
2-Aminophenol, 2,3-Dibromopropanoate esters Base, followed by reduction (3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol aurigeneservices.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a powerful and efficient alternative to stepwise synthesis. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. ingentaconnect.com For the synthesis of 1,4-benzoxazine derivatives, MCRs have been developed that combine starting materials like 2-aminophenols, aldehydes, and α-halogenated ketones. rsc.orgarkat-usa.org

One such approach involves a transition-metal-free multicomponent cascade reaction using readily available α-halogenated ketones, ortho-aminophenols, and aldehydes to construct various 2H-1,4-benzoxazine derivatives. rsc.org Another example is a one-pot, three-component reaction for synthesizing pyrrolo[1,2-d] researchgate.netrsc.orgbenzoxazines from 2-aminophenols, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives in water. ingentaconnect.com These methods represent a significant step toward more efficient and convergent syntheses of complex benzoxazine (B1645224) structures.

Advanced and Green Synthetic Protocols

In response to the limitations of traditional synthesis, such as harsh conditions, long reaction times, and low yields, significant research has focused on developing advanced and greener protocols. researchgate.net These modern methods emphasize efficiency, environmental friendliness, and operational simplicity, often employing catalyst-free systems, microwave assistance, or phase transfer catalysis.

Metal Catalyst-Free and One-Pot Procedures for Dihydrobenzoxazine Derivatives

A significant advancement in the synthesis of dihydrobenzoxazine derivatives is the development of metal catalyst-free, one-pot procedures. aurigeneservices.comrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts while streamlining the synthetic process. aurigeneservices.com A notable example is a robust and green synthesis of racemic (3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol derivatives. aurigeneservices.com This method involves the direct reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water at room temperature. aurigeneservices.com The reaction is highly regioselective and accommodates a good range of substrates, producing both N-substituted and N-unsubstituted products in good yields. aurigeneservices.com This single-step, environmentally friendly approach is a significant improvement over previous multi-step methods that required harsh conditions. aurigeneservices.com

Another transition-metal-free, one-pot tandem reaction for synthesizing 1,4-benzoxazine derivatives has been reported using ethanol (B145695) as a solvent, demonstrating wide substrate scope and functional group tolerance. rsc.org

Table 2: Metal-Free, One-Pot Synthesis of (3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol Derivatives

2-Aminophenol Derivative Product Yield (%) Reference
2-Aminophenol (3,4-Dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol 85 aurigeneservices.com
2-Amino-4-chlorophenol (6-Chloro-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol 88 aurigeneservices.com
2-Amino-4-methylphenol (6-Methyl-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol 86 aurigeneservices.com
2-Amino-4-nitrophenol (6-Nitro-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol 92 aurigeneservices.com
N-Benzyl-2-aminophenol (4-Benzyl-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol 94 aurigeneservices.com

Data sourced from a study on the reaction of 2-aminophenols with (±)-epichlorohydrin in water. aurigeneservices.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and purity in significantly reduced reaction times. arkat-usa.orgeurekaselect.com The synthesis of 1,4-benzoxazine derivatives has benefited from this technology. arkat-usa.org A library of 3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazines has been synthesized via a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org When comparing conventional heating to microwave irradiation for this reaction, the microwave-assisted method proved superior, significantly reducing reaction times and improving yields. arkat-usa.org For example, the synthesis of one derivative required 10-12 hours under conventional reflux, yielding 65-75% of the product, whereas microwave heating accomplished the same transformation in just 10-15 minutes with yields of 80-90%. arkat-usa.org This efficiency makes microwave assistance a highly attractive green chemistry tool for synthesizing benzoxazine libraries. arkat-usa.orgeurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazines

Method Reaction Time Yield (%) Reference
Conventional Heating 10-12 hours 65-75 arkat-usa.org
Microwave Irradiation 10-15 minutes 80-90 arkat-usa.org

Data represents a general comparison from a multicomponent synthesis of a library of 1,4-benzoxazines. arkat-usa.org

Phase Transfer Catalysis in 1,4-Benzoxazine Formation

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This is achieved by a catalyst that transfers one reactant across the interface into the other phase, enabling the reaction to proceed. PTC often leads to milder reaction conditions, faster reaction rates, and higher yields.

In the context of 1,4-benzoxazine synthesis, PTC has been employed for the asymmetric alkylation of 2-aryl-1,4-benzoxazin-3-ones, providing a method for the highly enantioselective synthesis of 2,2-disubstituted derivatives. rsc.org Furthermore, the synthesis of an O-benzyl analogue of (3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazin-2-yl)methanol has been reported via the ring opening of glycidols with N-(2-fluorophenyl)toluene-p-sulfonamide under solid-liquid phase transfer catalysis, followed by ring closure. aurigeneservices.com While effective, this particular multi-step process highlights the ongoing need for simpler, one-pot procedures. aurigeneservices.com

Regioselective Synthesis of 5-Substituted 1,4-Benzoxazines

The regioselective synthesis of 5-substituted 1,4-benzoxazines, such as (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, is a significant challenge due to the potential for substitution at other positions on the aromatic ring. Direct synthesis from pre-functionalized precursors is often the most straightforward approach, but methods for the selective functionalization of the parent 3,4-dihydro-2H-1,4-benzoxazine are also of considerable interest.

One effective strategy to introduce a substituent at the 5-position is through electrophilic aromatic substitution. The directing effects of the ether oxygen and the secondary amine in the 3,4-dihydro-2H-1,4-benzoxazine ring system activate the aromatic ring towards electrophilic attack. Specifically, the ortho- and para-directing nature of the oxygen atom and the ortho-directing effect of the amino group can be exploited.

A notable example of such a regioselective functionalization is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. For 3,4-dihydro-2H-1,4-benzoxazine, this reaction can be directed to the 5-position, yielding 3,4-dihydro-2H-1,4-benzoxazine-5-carbaldehyde. Subsequent reduction of the aldehyde functionality, for instance with a mild reducing agent like sodium borohydride, would then afford the target compound, this compound.

Another powerful technique for regioselective functionalization is directed ortho-lithiation. This method involves the deprotonation of the aromatic ring at a position ortho to a directing group by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then be quenched with a suitable electrophile. For the synthesis of 5-substituted benzoxazines, the N-H proton of the parent 3,4-dihydro-2H-1,4-benzoxazine can be protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent undesired N-lithiation. The protected benzoxazine can then be treated with n-butyllithium, leading to deprotonation at the C5 position. Quenching of the resulting lithiated intermediate with an appropriate electrophile, such as paraformaldehyde, would introduce the desired hydroxymethyl group at the 5-position.

StrategyReagentsIntermediateProduct
Vilsmeier-Haack Formylation & Reduction1. POCl₃, DMF2. NaBH₄3,4-dihydro-2H-1,4-benzoxazine-5-carbaldehydeThis compound
Directed Ortho-lithiation1. Boc₂O2. n-BuLi3. (CH₂O)nN-Boc-5-lithio-3,4-dihydro-2H-1,4-benzoxazineThis compound

Stereoselective and Asymmetric Synthesis of Benzoxazine Frameworks

The development of stereoselective and asymmetric methods for the synthesis of the benzoxazine framework is crucial for accessing enantiomerically pure compounds, which are often required for biological applications. Several strategies have been developed to introduce chirality into the 3,4-dihydro-2H-1,4-benzoxazine core.

One approach involves the use of chiral catalysts in reactions that form the heterocyclic ring. For instance, palladium-catalyzed tandem allylic substitution reactions using chiral ligands can provide chiral vinyl-substituted dihydrobenzoxazines with high enantioselectivity. organic-chemistry.org Another strategy employs chiral phosphoric acids as catalysts for the enantioselective desymmetrization of prochiral oxetanes, leading to the formation of chiral 2H-1,4-benzoxazines. organic-chemistry.org

Furthermore, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity can be achieved through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org This stepwise approach allows for the transfer of chirality from the starting aziridine (B145994) to the final benzoxazine product. organic-chemistry.org

These asymmetric strategies, while demonstrated for the general benzoxazine scaffold, can be adapted for the synthesis of chiral this compound by utilizing appropriately substituted starting materials.

MethodCatalyst/ReagentKey FeatureEnantiomeric Excess (ee)
Palladium-catalyzed Tandem Allylic SubstitutionChiral bisphosphorus ligand (e.g., WingPhos)Versatile for various heterocyclesExcellent
Chiral Phosphoric Acid CatalysisChiral Phosphoric Acid (CPA)Enantioselective desymmetrization of prochiral oxetanesHigh
Lewis Acid-catalyzed Aziridine Ring OpeningLewis Acid and Cu(I) catalystStepwise, stereospecific>99%

Derivatization and Functionalization Strategies for this compound

Once the core structure of this compound is synthesized, further derivatization can be carried out to explore its chemical space and modulate its properties. These modifications can be targeted at the aromatic ring, the nitrogen atom, or the hydroxyl group at the 5-position.

Further substitution on the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The existing substituents will direct the position of the incoming electrophile. For instance, nitration or halogenation would likely occur at the positions activated by the electron-donating groups. The precise regiochemical outcome would depend on the specific reaction conditions and the directing effects of the existing hydroxymethyl, ether, and amine functionalities.

The secondary amine in the 3,4-dihydro-2H-1,4-benzoxazine ring is a key site for functionalization. N-alkylation can be readily achieved by treating this compound with an alkyl halide in the presence of a base. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen atom, which can significantly influence the molecule's properties. For example, N-benzylation has been reported for related benzoxazine structures.

The primary hydroxyl group at the 5-position of this compound is a versatile handle for a range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids, or converted to an ether. These transformations allow for the introduction of diverse functional groups and the linkage to other molecular scaffolds. For example, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The introduction of diverse chemical moieties, such as allyl groups and triazole moieties, can further enhance the structural diversity and potential applications of this compound.

Allyl Groups: Allyl groups can be introduced at various positions. For instance, N-allylation can be achieved by reacting the parent compound with allyl bromide. Alternatively, O-allylation of the hydroxyl group at the 5-position is also a possibility. The introduction of allyl groups can provide a handle for further reactions, such as cross-coupling or polymerization. nih.govresearchgate.net

Triazole Moieties: The formation of 1,2,3-triazole rings via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and versatile method for linking different molecular fragments. rsc.orgresearchgate.netresearchgate.net To introduce a triazole moiety onto the this compound scaffold, the hydroxyl group can be converted to an azide (B81097) or an alkyne. For example, conversion of the hydroxyl group to a tosylate followed by substitution with sodium azide would yield the corresponding azidomethyl derivative. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the desired 1,4-disubstituted 1,2,3-triazole. This strategy allows for the modular synthesis of a wide range of triazole-containing benzoxazine derivatives. nih.gov

Reaction Mechanisms and Chemical Transformations of the 3,4 Dihydro 2h 1,4 Benzoxazin 5 Yl Methanol Core and Its Derivatives

Ring-Opening Polymerization Mechanisms of Benzoxazine (B1645224) Monomers

The hallmark of benzoxazine chemistry is the thermally initiated ring-opening polymerization (ROP), which proceeds without the need for a catalyst and does not release any volatile byproducts, leading to near-zero volumetric shrinkage upon curing. researchgate.net This process transforms the monomeric benzoxazine units into a highly cross-linked polybenzoxazine network with excellent thermal and mechanical properties.

Cationic Polymerization Pathways

The ring-opening polymerization of benzoxazines is widely accepted to proceed through a cationic mechanism. mdpi.comkpi.ua The process is initiated by the protonation of either the oxygen or nitrogen atom of the oxazine (B8389632) ring. While both protonation events can occur, it is the protonation of the oxygen atom that is considered the key step leading to the formation of a reactive iminium ion intermediate. acs.org This intermediate is a resonance-stabilized carbocation that acts as the propagating species in the polymerization process.

The polymerization then proceeds via electrophilic aromatic substitution, where the iminium ion attacks the electron-rich aromatic rings of other benzoxazine monomers, typically at the ortho and para positions to the phenolic hydroxyl group that is formed upon ring opening. This leads to the formation of a highly cross-linked network structure characterized by Mannich bridges (-CH2-N(R)-CH2-).

Recent studies using mass spectrometry have provided deeper insights into the initial stages of cationic ROP, identifying two distinct pathways that lead to the formation of phenoxy and phenolic products. nih.gov The phenoxy product is favored in the early stages of the reaction, which can then interconvert to the more stable phenolic product at later stages. nih.gov

Influence of Substituents on Polymerization Behavior (e.g., Allyl Groups)

The polymerization behavior of benzoxazine monomers can be significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups on the phenol (B47542) ring tend to increase the electron density of the aromatic system, facilitating electrophilic attack and thus accelerating the polymerization. Conversely, electron-withdrawing groups can decrease the polymerization rate.

The introduction of reactive functional groups, such as allyl groups, can introduce additional polymerization pathways, leading to polymers with modified properties. Allyl-containing benzoxazine monomers can undergo a dual-curing process. The benzoxazine ring can undergo its characteristic thermally induced ring-opening polymerization, while the allyl group can participate in a separate free-radical polymerization. mdpi.com This results in a higher crosslink density and can significantly enhance the thermal and mechanical properties of the resulting polymer. mdpi.com The polymerization of the allyl group can be initiated thermally at a lower temperature than the benzoxazine ring opening, or it can be triggered by the addition of a radical initiator. researchgate.net

The presence of an allyl group can also influence the kinetics of the benzoxazine ring-opening polymerization itself. Studies on N-allyl substituted benzoxazines have suggested that the allyl group can participate in the ring-opening reaction through neighboring group participation, leading to a higher rate of polymerization. researchgate.net

Accelerated and Low-Temperature Polymerization Strategies

While benzoxazines can be polymerized thermally without a catalyst, this typically requires high temperatures, often in the range of 180-250 °C. mdpi.com To broaden the applicability of benzoxazine resins, particularly in applications where high curing temperatures are undesirable, various strategies have been developed to accelerate the polymerization and lower the curing temperature.

The most common approach is the use of catalysts. A wide range of acidic and basic compounds have been shown to effectively catalyze the ring-opening polymerization of benzoxazines.

Acidic Catalysts: Lewis acids (e.g., PCl₅, POCl₃, TiCl₄, AlCl₃, FeCl₃) and Brønsted acids are potent catalysts for the cationic ring-opening polymerization. researchgate.netpsgitech.ac.infrontiersin.orgmdpi.com They facilitate the formation of the initiating cationic species, thereby lowering the activation energy of the polymerization and reducing the curing temperature. mdpi.compsgitech.ac.in

Basic Catalysts: While the polymerization is cationic in nature, certain basic compounds can also accelerate the curing process, though the mechanism is less direct and may involve complex interactions with the monomer or impurities. researchgate.net

Another strategy involves the molecular design of the benzoxazine monomer itself. The incorporation of internal catalytic functionalities, such as phenolic hydroxyl groups or carboxylic acid groups, can lead to self-promoting polymerization at lower temperatures.

Catalyst TypeExamplesEffect on Polymerization
Lewis Acids PCl₅, POCl₃, TiCl₄, AlCl₃, FeCl₃Potent catalysts for cationic ROP, significantly lowering curing temperature. researchgate.netpsgitech.ac.infrontiersin.orgmdpi.com
Brønsted Acids -Effective in promoting cationic ROP. psgitech.ac.in
Internal Catalysts Phenolic hydroxyl groups, carboxylic acid groupsCan lead to self-promoting polymerization at reduced temperatures.

Nucleophilic and Electrophilic Reactivity of the Benzoxazine System

The benzoxazine ring system possesses both nucleophilic and electrophilic character, which dictates its reactivity in various chemical transformations beyond polymerization.

The nitrogen and oxygen atoms in the oxazine ring have lone pairs of electrons, making them potential nucleophilic centers. For instance, the nitrogen atom can be alkylated or acylated. The benzene (B151609) ring, being electron-rich, can undergo electrophilic aromatic substitution reactions.

Conversely, the methylene (B1212753) bridge carbon between the nitrogen and oxygen atoms can act as an electrophilic center, particularly after protonation of the oxygen atom, which makes it susceptible to nucleophilic attack. This electrophilic nature is fundamental to the ring-opening polymerization mechanism.

In the context of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, the hydroxymethyl group (-CH₂OH) at the 5-position introduces an additional nucleophilic site. The oxygen atom of the hydroxyl group can participate in reactions such as esterification or etherification. The presence of this group can also influence the electronic properties of the benzene ring, potentially affecting its reactivity in electrophilic substitution reactions.

Hydrolytic Stability and Degradation Pathways

Polybenzoxazines are known for their excellent resistance to hydrolysis and good thermal stability. The highly cross-linked, aromatic network structure contributes to their robustness. However, under harsh conditions, such as high temperatures or aggressive chemical environments, degradation can occur.

The primary point of thermal degradation in polybenzoxazines is the cleavage of the Mannich bridges. researchgate.netkpi.uasurrey.ac.uk Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on various polybenzoxazines have shown that the initial degradation products are often the primary and secondary amines corresponding to the amine used in the monomer synthesis. researchgate.netbilkent.edu.tr This indicates that the C-N bonds in the Mannich bridge are the weakest links in the polymer network under thermal stress. bilkent.edu.trsci-hub.se

For a polymer derived from this compound, the degradation would likely initiate with the scission of the Mannich bridges. The subsequent degradation would involve the breakdown of the phenolic structures and the bisphenol linkages, leading to the formation of various phenolic species. researchgate.netsurrey.ac.uk The presence of bulky groups in the polymer backbone has been shown to decrease the extent of crosslinking and, consequently, the thermal stability. bilkent.edu.tr

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with the hydroxymethyl group positioned ortho to the oxygen atom of the benzoxazine ring, presents the possibility of intramolecular cyclization reactions. Under certain conditions, such as acid or base catalysis, the hydroxyl group could potentially react with the benzoxazine ring. For instance, an intramolecular etherification could occur, leading to the formation of a new cyclic ether.

Furthermore, during the polymerization process or upon post-curing at elevated temperatures, rearrangements of the polymer network can occur. It has been reported that phenoxy-type linkages, which can form during cationic polymerization, can rearrange to the more thermodynamically stable phenolic Mannich structures. e-tarjome.comresearchgate.net This rearrangement can influence the final properties of the polybenzoxazine network.

While specific studies on the intramolecular cyclization and rearrangement reactions of this compound are not extensively documented, the principles of organic chemistry suggest that the ortho-hydroxymethyl functionality could participate in such transformations, potentially leading to novel heterocyclic structures or modified polymer architectures.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3,4 Dihydro 2h 1,4 Benzoxazin 5 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure. For (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol and its analogs, various NMR techniques are employed to characterize the proton and carbon environments.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms.

For benzoxazine (B1645224) derivatives, characteristic signals are observed for the aromatic protons, the methylene (B1212753) protons of the oxazine (B8389632) ring, and the protons of any substituents. For instance, in analogs like (3-phenyl-3,4-dihydro-2H-benzo[e] rsc.orgaurigeneservices.comoxazin-6-yl)methanol and (3-phenyl-3,4-dihydro-2H-benzo[e] rsc.orgaurigeneservices.comoxazin-8-yl)methanol, the methylene protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) typically appear as distinct singlets or multiplets in the range of 4.5 to 5.5 ppm. researchgate.net The aromatic protons resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their splitting patterns providing information about the substitution pattern on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for Analogs of this compound

CompoundProtonChemical Shift (δ, ppm)Multiplicity
3-Phenyl-3,4-dihydro-2H-benzo[e] rsc.orgaurigeneservices.com-oxazineAr-CH₂-N4.62s
O-CH₂-N5.35s
Aromatic-H6.79-7.26m
3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-6-olAromatic-H5.82dd
Aromatic-H5.96d
Aromatic-H6.37d
N-CH₂3.18t
O-CH₂3.97t

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'm' a multiplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

In benzoxazine analogs, the carbons of the aromatic ring typically resonate between 110 and 150 ppm. The methylene carbons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) have characteristic shifts in the range of 40-80 ppm. conicet.gov.ar The chemical shift of the hydroxymethyl carbon (-CH₂OH) in the target compound is expected to be in the range of 60-65 ppm.

Table 2: Representative ¹³C NMR Data for Analogs of this compound

CompoundCarbonChemical Shift (δ, ppm)
3-Phenyl-3,4-dihydro-2H-benzo[e] rsc.orgaurigeneservices.com-oxazineAr-CH₂-N50.4
O-CH₂-N79.5
Aromatic-C116.9-154.4
3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-6-olN-CH₂47.2
O-CH₂65.0
Aromatic-C102.0-152.2

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify neighboring protons and trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the relative stereochemistry and conformation of a molecule.

For this compound, these 2D NMR techniques would be instrumental in confirming the substitution pattern on the aromatic ring and the connectivity of the hydroxymethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₁₁NO₂), the expected exact mass is 165.0789 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product. For instance, the high-resolution mass of 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-6-ol was measured as 152.0711 [M+H]⁺, which corresponds to the molecular formula C₈H₁₀NO₂. chemicalbook.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic spectrum of fragment ions. The fragmentation pattern provides valuable information about the structure of the original molecule. The fragmentation of benzoxazine derivatives often involves the opening of the oxazine ring and cleavage of substituent groups. rasayanjournal.co.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational frequencies of the bonds in the molecule. For this compound, IR spectroscopy provides critical evidence for the presence of its key structural features, including the hydroxyl group, the secondary amine within the oxazine ring, the aromatic ring, and the ether linkage.

The analysis of benzoxazine monomers and their derivatives by Fourier Transform Infrared (FTIR) spectroscopy has established a set of characteristic absorption bands. mdpi.com The spectrum of this compound is expected to exhibit distinct peaks corresponding to its constituent functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the heterocyclic ring typically appears in the 3500-3300 cm⁻¹ range.

Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methylene groups (CH₂) in the oxazine ring and the methanol (B129727) substituent are found just below 3000 cm⁻¹. researchgate.net The benzoxazine ring structure itself gives rise to several characteristic peaks. The asymmetric and symmetric stretching modes of the C-O-C ether linkage are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net Furthermore, a significant band in the 960–900 cm⁻¹ region, once attributed solely to C-H out-of-plane bending of the attached benzene ring, has been shown to be a composite of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes, making it a key indicator for the integrity of the benzoxazine structure. acs.orgconicet.gov.ar

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)
Secondary Amine (-NH-)N-H Stretch3500 - 3300
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-H (-CH₂-)C-H Stretch3000 - 2850
Aromatic RingC=C Stretch1600 - 1450
Ether (Ar-O-CH₂)C-O-C Asymmetric Stretch~1233
Ether (Ar-O-CH₂)C-O-C Symmetric Stretch~1029
Primary Alcohol (-CH₂OH)C-O Stretch1050 - 1000
Benzoxazine RingOxazine Ring Vibration960 - 900

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry of a compound. For novel compounds like this compound, a single-crystal X-ray diffraction study would provide the definitive solid-state structure.

While the specific crystal structure for this compound is not publicly available, studies on analogous benzoxazine derivatives provide significant insight into the expected structural features. digitellinc.comresearchgate.net Crystallographic analyses of various benzoxazine analogs reveal that the six-membered oxazine ring typically adopts a non-planar conformation, most commonly a half-chair or screw-boat conformation, to minimize steric strain. researchgate.netresearchgate.netnih.gov

Table 2: Representative Crystallographic Parameters Determined by X-ray Diffraction for a Benzoxazine Analog

ParameterDescriptionExample Value (from a related structure researchgate.net)
Empirical FormulaThe simplest whole-number ratio of atomsC₁₄H₁₅NO₂
Formula WeightMass of the empirical formula ( g/mol )229.27
Crystal SystemOne of seven crystal systems (e.g., orthorhombic)Orthorhombic
Space GroupDescribes the symmetry of the unit cellP2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a=5.4704, b=9.6385, c=22.2293; α=β=γ=90°
Volume (V)Volume of the unit cell (ų)1178.18
ZNumber of molecules per unit cell4
Density (calculated)Calculated density of the crystal (g/cm³)1.293
Key Intermolecular ForcesNon-covalent interactions stabilizing the crystalC-H···N, C-H···O, C-H···π interactions

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques well-suited for the analysis of benzoxazine derivatives.

HPLC is a versatile and widely used technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a silica-based C18 column, is used. The mobile phase consists of a mixture of a polar solvent (e.g., water, often buffered) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). By running a solvent gradient—gradually increasing the proportion of the organic solvent over time—compounds are eluted from the column in order of increasing hydrophobicity. The benzoxazine ring contains a UV-active chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). nih.gov The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Purity Analysis of a Benzoxazine Derivative

ParameterSpecification
InstrumentHigh-Performance Liquid Chromatography System
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradiente.g., 10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
DetectionUV-Vis Detector at ~280 nm

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly sensitive and specific analytical tool. This technique is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. The viability of using GC-MS for benzoxazine-based structures has been demonstrated in studies of related compounds, such as the analysis of flumioxazin, which contains a benzoxazine core. researchgate.net

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum provides valuable structural information, which can be used to confirm the identity of the compound by matching it against spectral libraries or through manual interpretation. Analysis in selected ion monitoring (SIM) mode can provide enhanced sensitivity and quantitative accuracy. researchgate.net

Table 4: Prospective GC-MS Parameters for Analysis of this compound

ParameterSpecification
InstrumentGas Chromatograph coupled to a Mass Spectrometer
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven Programe.g., 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40 - 400 m/z
MS Transfer Line Temp280 °C

Computational and Theoretical Chemistry Studies of the 3,4 Dihydro 2h 1,4 Benzoxazin 5 Yl Methanol Scaffold

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For the (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold, DFT calculations can provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential. These calculations are fundamental to predicting the molecule's reactivity and kinetic stability.

Key parameters that can be derived from DFT studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density.

While specific DFT studies on this compound are not extensively reported in the literature, studies on related benzoxazine (B1645224) structures demonstrate the utility of this approach. mdpi.com For instance, DFT calculations have been successfully used to analyze the electronic properties and reactivity of various substituted benzoxazines. mdpi.com These studies consistently show that the heteroatoms and the aromatic ring are key determinants of the electronic structure.

Table 1: Predicted Electronic Properties from DFT Calculations (Illustrative)

PropertyPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Dipole Moment2.8 DModerate polarity

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, such as a protein or nucleic acid. For the this compound scaffold, these studies are crucial for exploring its potential as a pharmacophore in drug design.

The process of molecular docking involves:

Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and its energy minimized. The 3D structure of the target protein is typically obtained from a repository like the Protein Data Bank.

Defining the Binding Site: The active site or binding pocket of the target protein is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity. The resulting poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on various benzoxazine derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives of 3,4-dihydro-2H-benzo nih.govchemicalbook.comoxazine (B8389632) have been investigated as antagonists for the 5-HT6 receptor. nih.gov Molecular docking studies have also been performed on quinoxalinones and 1,4-benzoxazin-2-ones to understand their binding modes and structure-activity relationships. nih.gov These studies highlight the importance of the benzoxazine scaffold in establishing specific interactions with amino acid residues in the active sites of proteins.

Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex (Hypothetical)

Interaction TypePotential Interacting Groups on ScaffoldPotential Interacting Residues on Target
Hydrogen Bond DonorHydroxyl group, N-H groupAsp, Glu, Gln, Asn, Ser, Thr
Hydrogen Bond AcceptorOxygen atoms, Nitrogen atomGln, Asn, His, Ser, Thr, Tyr
Hydrophobic InteractionsBenzene (B151609) ringAla, Val, Leu, Ile, Phe, Trp, Met
Pi-StackingBenzene ringPhe, Tyr, Trp, His

Conformational Analysis and Stereochemical Insights

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the oxazine ring can adopt different conformations, such as chair, boat, or twist-boat forms.

Computational methods used for conformational analysis include:

Molecular Mechanics: This method uses a classical force field to calculate the potential energy of a molecule as a function of its geometry. It is computationally efficient for exploring the conformational space of a molecule.

Quantum Mechanics: More accurate but computationally expensive methods like DFT can be used to optimize the geometry of different conformers and calculate their relative energies.

The stereochemistry of the molecule is also a critical factor. If chiral centers are present, the different enantiomers or diastereomers can have distinct biological activities. The this compound scaffold itself is achiral, but substitution can introduce chirality. Computational methods can be used to predict the relative stabilities of different stereoisomers.

Studies on related heterocyclic systems have shown that the conformation of the six-membered ring is influenced by the nature and position of substituents. researchgate.netshd-pub.org.rs For the this compound scaffold, the orientation of the methanol (B129727) substituent relative to the benzoxazine ring system would be a key conformational feature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides valuable tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application.

The most common method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized at a chosen level of theory.

NMR Calculation: The magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info This can be extremely useful for confirming the structure of a synthesized compound or for distinguishing between different isomers. In recent years, machine learning approaches have also shown great promise in accurately predicting NMR chemical shifts. nih.gov

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic-H7.10, 6.95, 6.807.05, 6.90, 6.75
CH₂-O (ring)4.354.30
CH₂-N (ring)3.403.35
CH₂-OH4.604.55
N-H5.205.15
O-H4.904.85

Note: The values in this table are for illustrative purposes. Actual values would depend on the solvent and other experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds.

The development of a QSAR/QSPR model for derivatives of the this compound scaffold would involve:

Data Set Collection: A set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSAR/QSPR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the most promising predicted properties for synthesis and experimental testing. While no specific QSAR/QSPR studies on this compound derivatives were found, the general methodology is widely applied to various classes of heterocyclic compounds. researchgate.net

Biological Activities and Non Clinical Applications of 3,4 Dihydro 2h 1,4 Benzoxazin 5 Yl Methanol and Its Derivatives

The 1,4-Benzoxazine Scaffold as a Privileged Structure in Drug Discovery

The 1,4-benzoxazine core is recognized as a "privileged scaffold" in drug discovery. This designation is due to its recurring presence in molecules that exhibit a wide spectrum of biological activities, allowing for interaction with diverse biological targets. benthamscience.comresearchgate.net The versatility of this scaffold enables medicinal chemists to synthesize derivatives with varied pharmacological profiles, including antifungal, antibacterial, antihypertensive, and anti-inflammatory properties. benthamscience.comresearchgate.netresearchgate.net Its chemical stability and the capacity for modification at multiple positions make it an ideal framework for designing novel therapeutic candidates. researchgate.net The broad utility of this structure is demonstrated by its incorporation into compounds targeting conditions ranging from microbial infections to neurodegenerative diseases like Alzheimer's and Parkinson's disease. benthamscience.comresearchgate.netnih.gov

Mechanistic Investigations of Target Interactions

Derivatives of the 1,4-benzoxazine scaffold exert their biological effects through various mechanisms, including enzyme inhibition, receptor modulation, and interference with inflammatory and oxidative stress pathways.

Thrombin Inhibition: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.govacs.org These compounds are designed as peptidomimetics that mimic the D-Phe-Pro-Arg pharmacophore of known thrombin inhibitors. acs.org By binding to the active site of thrombin, these derivatives block its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting clot formation. mdpi.com Some of these molecules have been engineered to possess dual functionality, also acting as antagonists for the Glycoprotein IIb/IIIa receptor, which presents a novel approach to antithrombotic therapy. nih.govacs.org Kinetic studies have shown that some derivatives can achieve submicromolar inhibition constants (Kᵢ) for thrombin. nih.govacs.org

Acetylcholinesterase Inhibition: In the context of neurodegenerative disorders such as Alzheimer's disease, derivatives of 1,4-benzoxazine have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives have shown potential as human acetylcholinesterase (hAChE) inhibitors. nih.gov Kinetic analyses revealed a non-competitive mode of inhibition for these compounds. nih.gov Molecular docking studies suggest that the most active compounds bind to the same residues as the established drug donepezil. nih.gov

Compound FamilyTarget EnzymeInhibition Constant (Kᵢ)Mechanism of Action
Indole-benzoxazinonesHuman Acetylcholinesterase (hAChE)20.3 ± 0.9 µMNon-competitive inhibition
Benzoxazine-arylpiperazinesHuman Acetylcholinesterase (hAChE)20.2 ± 0.9 µMNon-competitive inhibition
3,4-dihydro-2H-1,4-benzoxazine derivativesThrombinSubmicromolarCompetitive inhibition

This table summarizes the enzyme inhibition activities of different 1,4-benzoxazine derivative families.

Glycoprotein IIb/IIIa Antagonism: The Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is crucial for platelet aggregation. Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as antagonists of this receptor. nih.govacs.org These compounds often mimic the Arg-Gly-Asp (RGD) pharmacophore of natural GPIIb/IIIa ligands like fibrinogen. acs.org By blocking this receptor, these derivatives prevent fibrinogen from "bridging" platelets, thereby inhibiting platelet aggregation and thrombus formation. nih.govjst.go.jp Research has led to the creation of dual-action compounds that simultaneously inhibit thrombin and antagonize the GPIIb/IIIa receptor, with some derivatives showing submicromolar IC₅₀ values for the inhibition of fibrinogen binding. nih.govacs.orgacs.org

Serotonin (B10506) and Dopamine (B1211576) Receptor Activity: The 1,4-benzoxazine scaffold has been incorporated into molecules targeting central nervous system receptors. Certain derivatives have shown strong activity at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors, suggesting their potential in treating complex neuropsychiatric disorders. researchgate.net Specifically, hexahydro-7H-indolo[3,4-gh] nih.govacs.orgbenzoxazine (B1645224) derivatives have demonstrated central dopamine (DA) agonist properties by binding to DA receptors and inhibiting prolactin secretion. nih.gov Furthermore, a series of 1,4-benzoxazepine (B8686809) derivatives, which are structurally related, have been designed as selective 5-HT1A receptor agonists. drugbank.com

Receptor TargetActivityInvestigated Derivative ClassPotential Application
Glycoprotein IIb/IIIaAntagonism3,4-dihydro-2H-1,4-benzoxazineAntithrombotic
Dopamine D2Agonism/BindingHexahydro-7H-indolo[3,4-gh] nih.govacs.orgbenzoxazineNeuropsychiatric disorders
Serotonin 5-HT1AAgonism/Binding1,4-benzoxazepine / benzoxazine derivativesNeuropsychiatric disorders
Serotonin 5-HT2ABindingBenzoxazine derivativesNeuropsychiatric disorders

This table outlines the receptor modulation activities of various derivatives based on the 1,4-benzoxazine scaffold.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties in cellular models. In studies using lipopolysaccharide (LPS)-induced BV-2 microglial cells, these compounds effectively reduced the production of nitric oxide (NO). They also significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Furthermore, these derivatives downregulate the transcription and protein levels of key inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies have revealed that these anti-inflammatory effects are mediated, at least in part, through the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against inflammation and oxidative stress. By activating this pathway, the compounds reduce LPS-induced production of reactive oxygen species (ROS), thereby alleviating microglial inflammation.

The 1,4-benzoxazine nucleus is a key feature of various synthetic antioxidants. The antioxidant mechanism of these derivatives involves multiple actions. They have been shown to be effective scavengers of free radicals and can inhibit metal ion-induced oxidation of low-density lipoprotein (LDL).

In cellular models, these compounds act as intracellular antioxidants by reducing the levels of reactive oxygen species (ROS). A significant mechanism contributing to their antioxidant effect is the induction of the heme oxygenase-1 (HO-1) gene, which is a critical component of the cellular antioxidant defense system. The activation of the Nrf2-HO-1 pathway by these derivatives is a key strategy through which they mitigate oxidative stress. Some 8-amino-1,4-benzoxazine derivatives have been specifically identified as potent neuroprotective agents due to their ability to inhibit oxidative stress-mediated neuronal degeneration without exhibiting intrinsic cytotoxicity. researchgate.net

The 1,4-benzoxazine scaffold is a promising foundation for the development of new antimicrobial and antifungal agents.

Antimicrobial Mechanisms: Derivatives of 1,4-benzoxazine have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis. One of the primary mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. ijpsjournal.com Molecular docking studies have elucidated the binding modes of these compounds within the GyrB active site of the enzyme, identifying key amino acid interactions necessary for their inhibitory effect. ijpsjournal.com

Antifungal Mechanisms: In the realm of antifungal activity, bulky 1,4-benzoxazine derivatives have been designed as analogues of ketoconazole. These compounds are predicted to act by inhibiting the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these derivatives compromise the integrity of the fungal cell membrane, leading to fungal growth inhibition. These compounds have shown efficacy against various Candida species and Cryptococcus neoformans.

Anticancer Modalities and Anti-proliferative Effects in Cell Lines

Derivatives of the benzoxazine scaffold have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer potential. nih.gov Research into 1,4-benzoxazinone derivatives, which are structurally related to (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, has revealed promising anti-proliferative effects against various cancer cell lines. nih.gov The molecular mechanisms underlying these effects are diverse and often depend on the specific substitutions on the benzoxazine core.

One key mechanism involves the induction of apoptosis, or programmed cell death. Studies on certain purine (B94841) conjugates containing a dihydro-benzoxazine moiety showed a correlation between their anticancer activity and their ability to induce apoptosis. nih.govresearchgate.net Similarly, isoxazolyl-1,3-benzoxazine derivatives have been synthesized and evaluated for their anticancer properties. benthamdirect.com Molecular docking studies for the most potent of these compounds suggested that their mechanism of action involves binding to the hydrophobic pocket in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). benthamdirect.com This interaction inhibits the receptor's kinase activity, a critical pathway for cell proliferation and survival in many cancer types.

The anti-proliferative activity of these compounds has been demonstrated across various human tumor cell lines. For instance, a series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, which share a similar heterocyclic core, were tested against the MCF-7 breast cancer cell line, with the most active compounds showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net Another study focused on 3,4-dihydro-3-(3-methylisoxazol-5-yl)-2H-benzo[e] sci-hub.sersc.orgoxazine (B8389632) derivatives, with one compound in particular exhibiting significant anticancer activity both in vitro and in vivo. benthamdirect.com

Table 1: Anticancer Activity of Benzoxazine Derivatives
Derivative ClassTarget Cell LineObserved IC₅₀ / ActivityProposed Molecular Mechanism
(R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purinesMCF-7 (Breast Cancer)IC₅₀ = 6.18 µM and 8.97 µMInduction of apoptosis nih.govresearchgate.net
3,4-dihydro-3-(3-methylisoxazol-5-yl)-2H-benzo[e] sci-hub.sersc.orgoxazine derivativesVarious (in vitro and in vivo)Potent anticancer activityInhibition of EGFR via ATP binding site benthamdirect.com

Role as Synthetic Intermediates for Complex Bioactive Molecules

The this compound scaffold and its derivatives serve as valuable synthetic intermediates for the construction of more complex, pharmacologically active molecules. researchgate.net The inherent reactivity of the hydroxyl group and the aromatic ring allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. researchgate.net

For example, the methanol (B129727) moiety can be readily oxidized to an aldehyde or converted to other functional groups, providing a handle for further molecular elaboration. nih.gov In one study, a derivative, (4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b] sci-hub.sersc.orgoxazin-2-yl)methanol, was used as a key intermediate. nih.gov This alcohol was synthesized by the reduction of the corresponding ethyl carboxylate. It was then further functionalized, demonstrating its utility in building more complex structures designed as antioxidant hybrids. nih.gov

The benzoxazine nucleus is frequently incorporated into larger molecules to modulate their biological activity. Its presence can influence properties such as lipophilicity, receptor binding affinity, and metabolic stability. The synthesis of purine derivatives linked to a benzoxathiin core, a related heterocyclic system, illustrates how a heterocyclic alcohol can be a crucial precursor in synthesizing potential anticancer agents via methods like the Mitsunobu reaction. nih.govresearchgate.net This highlights the strategic importance of such intermediates in drug discovery programs aimed at creating novel therapeutics. researchgate.net

Applications in Material Science: Polybenzoxazines from Benzoxazine Monomers

While this compound is a 1,4-benzoxazine isomer, the field of high-performance polymers primarily utilizes 1,3-benzoxazine monomers. These monomers undergo a thermally activated ring-opening polymerization to form cross-linked phenolic resins known as polybenzoxazines. sci-hub.senih.gov This class of thermosetting polymers is noted for its exceptional properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero shrinkage during curing. researchgate.netnih.gov

The versatility of polybenzoxazines stems from the wide molecular design flexibility of their precursor monomers. researchgate.net Typically synthesized through a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde, the properties of the final polymer can be tailored by carefully selecting these starting materials. researchgate.netresearchgate.net For instance, incorporating chlorine atoms into the amine component of the monomer has been shown to yield polybenzoxazines with enhanced fire resistance, although they may require more severe curing conditions. nih.govmdpi.com

Bio-based phenols and amines, such as those derived from curcumin, guaiacol, or eugenol, are increasingly being used to synthesize benzoxazine monomers, leading to more sustainable polymer systems. sci-hub.senih.gov The thermal stability of the resulting polybenzoxazines is a key performance indicator. Thermogravimetric analysis (TGA) is commonly used to assess this property, with many polybenzoxazine systems exhibiting high char yields and degradation temperatures well above those of traditional phenolic or epoxy resins. rsc.orgnih.gov The mechanical properties, such as tensile strength and modulus, can also be enhanced by modifying the monomer structure, for example, by introducing long alkyl chains to improve flexibility without compromising strength. nih.gov

Polybenzoxazines are attractive for applications in electronics, such as printed circuit boards, due to their good electrical insulating properties. researchgate.net A key parameter for these applications is the dielectric constant. The molecular structure of the benzoxazine monomer plays a crucial role in determining the dielectric properties of the cured polymer. researchgate.net

Several strategies are employed to lower the dielectric constant of polybenzoxazines for high-frequency applications. One approach is to increase the free volume within the polymer matrix, which can be achieved by incorporating bulky structural units, such as large phenanthrene (B1679779) rings, into the monomer design. nih.gov Another effective strategy is to reduce the density of polar groups within the material. This can be accomplished through chemical reactions like esterification to cap polar carboxyl groups or by designing monomers that form intramolecular hydrogen bonds, which reduces molecular polarity. nih.gov The introduction of fluorine atoms into the monomer structure is also a well-established method for reducing the dielectric constant. researchgate.net Conversely, for applications like embedded capacitors, the dielectric constant can be increased by incorporating high-k ceramic fillers, such as barium titanate (BaTiO₃), into the polybenzoxazine matrix. researchgate.net

Table 2: Strategies for Modulating Polybenzoxazine Properties
Property to ModulateStrategyRationale / EffectExample Monomer/Additive
Thermal StabilityIncrease cross-linking densityRestricts chain mobility at high temperatures.Monomers with furan (B31954) moieties sci-hub.se
Fire ResistanceIncorporate halogen atomsHalogens interfere with combustion radical reactions.Based on 3,3′-dichloro-4,4′-diaminodiphenylmethane nih.govmdpi.com
Mechanical StrengthUse of reinforcing fillers or specific monomer backbonesImproves stress transfer and toughness.Bio-based functionalized monomers nih.gov
Low Dielectric ConstantIncrease free volume / Reduce polar groupsDecreases density of dipole moments and overall polarity.Monomers with phenanthrene rings or fluorinated groups nih.govresearchgate.net
High Dielectric ConstantIncorporate high-k ceramic fillersIntroduces materials with intrinsically high dielectric constants.Barium titanate (BaTiO₃) fillers researchgate.net

Copolymerization of two or more different benzoxazine monomers is a powerful technique for fine-tuning the properties of the final thermoset material. sci-hub.se By combining monomers with different characteristics, it is possible to create a copolymer with a property profile superior to that of either homopolymer. For example, copolymerizing a monomer that promotes a high cross-link density with one that imparts flexibility can result in a material that is both strong and tough. sci-hub.se

Differential scanning calorimetry (DSC) is often used to study the curing behavior of these copolymer systems, revealing how the composition affects the polymerization temperature and exotherm. researchgate.net In some cases, one monomer can have an accelerating effect on the curing process of the other. sci-hub.se

Benzoxazine resins can also be hybridized with other polymer systems to create advanced materials. They can be co-reacted with epoxy resins, bismaleimides, or polyurethanes to form highly cross-linked interpenetrating polymer networks. nih.gov Another approach involves synthesizing monomers that contain additional polymerizable groups. For instance, a vinyl group can be incorporated into a benzoxazine monomer, allowing it to first undergo free-radical polymerization to form a linear thermoplastic, which can then be thermally cured through the ring-opening of the benzoxazine units to form a cross-linked thermoset. rsc.org These hybridization and copolymerization strategies significantly broaden the application scope of benzoxazine-based materials.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For benzoxazine (B1645224) derivatives, this has led to a shift away from traditional synthesis methods that often involve harsh conditions or hazardous reagents.

Recent advancements include the development of a robust, metal-catalyst-free, one-pot synthesis for (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol derivatives. This method utilizes the reaction of 2-aminophenols with (±)-epichlorohydrin in water at room temperature, offering a green and practical approach with high regioselectivity. Another novel, transition-metal-free, one-pot tandem reaction has been reported for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol (B145695), showcasing a wide substrate scope and functional group tolerance mdpi.com.

Furthermore, there is a growing emphasis on the use of bio-based and renewable resources. Researchers are exploring the use of natural phenols such as cardanol (from cashew nut shell liquid), eugenol (from clove oil), and vanillin to synthesize benzoxazine monomers. researchgate.netmdpi.com These bio-based approaches not only reduce the reliance on petrochemical feedstocks but can also impart unique properties to the resulting materials. For instance, a truly bio-based benzoxazine has been synthesized using sesamol, furfurylamine, and benzaldehyde, all derived from renewable sources, via a solventless method. acs.org

Alternative synthetic strategies are also being investigated to replace potentially hazardous reagents like formaldehyde. One such method involves a three-step technique using the condensation of 2-hydroxybenzaldehyde with aromatic amines, followed by reduction and ring closure with methylene (B1212753) bromide.

Synthetic ApproachKey FeaturesStarting MaterialsSolvents
Metal-Free One-Pot SynthesisEnvironmentally friendly, high regioselectivity2-aminophenols, (±)-epichlorohydrinWater
Bio-based SynthesisUtilizes renewable resourcesCardanol, eugenol, vanillin, sesamol, furfurylamineEthanol, Ethyl Acetate, or solventless
Formaldehyde ReplacementAvoids carcinogenic reagents2-hydroxybenzaldehyde, aromatic amines, methylene bromideEthanol
Transition-Metal-Free Tandem ReactionMild and efficientα-aminocarbonylsEthanol

Advanced Computational Design of Benzoxazine Derivatives for Specific Biological Targets

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties. For benzoxazine derivatives, a variety of in-silico techniques are being employed to accelerate the discovery of compounds with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are being used to build predictive models for the properties of benzoxazine derivatives. For example, QSAR models have been developed to predict the electrooxidation half-wave potentials of benzoxazines, a property relevant to their biological activity, using molecular descriptors like HOMO energy and partial positive surface area. researchgate.netijpsjournal.com These models help in understanding the relationship between the chemical structure and the activity, guiding the design of more potent compounds.

Molecular docking is another powerful technique used to predict the binding affinity and orientation of benzoxazine derivatives to specific biological targets. This approach has been instrumental in identifying potential therapeutic applications. For instance, in-silico studies have predicted the potential of 1,3-benzoxazine derivatives as antimalarial agents by targeting the PfATP4 receptor. nih.gov Similarly, docking studies have been used to investigate the antimicrobial mechanism of 2H-benzo[b] researchgate.netmdpi.comoxazin-3(4H)-one derivatives by targeting the E. coli DNA gyrase. ijpsjournal.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational changes of benzoxazine-based systems. These simulations are particularly useful for understanding the structure-property relationships of polybenzoxazines, the polymerized form of benzoxazine monomers. By simulating the cross-linked polymer network, researchers can predict properties like the glass transition temperature, offering a computational approach to material characterization. mdpi.com

Computational TechniqueApplication for Benzoxazine DerivativesKey Insights
QSARPredicting oxidation behavior and other pharmaceutical properties. researchgate.netijpsjournal.comCorrelation of molecular descriptors with biological activity.
Molecular DockingIdentifying potential biological targets (e.g., antimalarial, antimicrobial). ijpsjournal.comnih.govPrediction of binding modes and affinities to protein targets.
Molecular DynamicsSimulating polybenzoxazine networks. mdpi.comUnderstanding structure-property relationships and predicting material properties.

Exploration of New Biological Activities and Molecular Mechanisms beyond Current Scope

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. While initially known for certain activities, ongoing research is continuously uncovering novel therapeutic potentials and elucidating their underlying molecular mechanisms.

A significant area of exploration is in the field of oncology . Benzoxazine derivatives are being investigated as human topoisomerase I inhibitors, which are crucial enzymes in DNA replication and a key target for anticancer drugs. ijpsjournal.com Some derivatives have shown potent cytotoxic activity against various cancer cell lines, and structure-activity relationship (SAR) studies are guiding the design of more effective anticancer agents. acs.orgnih.gov Furthermore, novel benzoxazines have been identified as inhibitors of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. researchgate.net The proposed mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. researchgate.net

In the realm of cardiovascular diseases , new series of 1,3-benzoxazine derivatives have been designed and synthesized as potent K+ channel openers. researchgate.net This activity leads to vasorelaxation, suggesting their potential as antihypertensive agents. researchgate.net

Neurodegenerative diseases represent another promising therapeutic area. Certain 1,4-benzoxazine derivatives have demonstrated neuroprotective effects in both tissue culture and in vivo models of neurodegeneration. ijraset.com Kinase profiling analyses have revealed that these compounds can inhibit enzymes such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs), which are implicated in neuronal cell death pathways. ijraset.com

The well-established antimicrobial activity of benzoxazines continues to be an active area of research, with studies focusing on their efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. mdpi.com

Biological ActivityMolecular Target/MechanismPotential Therapeutic Application
AnticancerHuman Topoisomerase I inhibition, PI3K pathway inhibition (anti-angiogenesis). ijpsjournal.comresearchgate.netCancer
AntihypertensiveK+ channel opening. researchgate.netHypertension
NeuroprotectiveInhibition of GSK3, p38 MAPK, and CDKs. ijraset.comNeurodegenerative diseases
AntimicrobialInhibition of DNA gyrase, broad-spectrum activity. mdpi.comijpsjournal.comInfectious diseases

Integration of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Derivatives into Smart Materials and Nanotechnology

The unique properties of polybenzoxazines, the polymers derived from benzoxazine monomers, make them highly attractive for applications in smart materials and nanotechnology. The exceptional molecular design flexibility of benzoxazines allows for the tailoring of material properties for specific, high-performance applications.

Smart materials are materials that can respond to external stimuli. The inherent phenolic hydroxyl groups in polybenzoxazines make them suitable for creating smart materials. For example, polybenzoxazine-based self-healing polymers and electrochemically activated coatings are being developed. mdpi.com The self-healing property can be attributed to the strong hydrogen bonding capabilities of the polymer network. mdpi.com

In the field of nanotechnology , benzoxazine derivatives are being used to create advanced nanocomposites and functionalized nanoparticles. Polybenzoxazine-functionalized Fe3O4 nanoparticles have been synthesized, exhibiting superparamagnetic properties that are promising for applications in magnetic resonance imaging, targeted drug delivery, and biomolecule separation. researchgate.netnih.gov The covalent functionalization of graphene oxide with benzoxazine structures has also been achieved, leading to the development of novel nanomaterials with tailored properties. sapub.orgnih.gov

Furthermore, polybenzoxazines are excellent precursors for the production of advanced carbon materials . Their high char yield allows for the creation of various carbon nanostructures, including nanofibers, nanospheres, and aerogels with tailorable porosity. ijpsjournal.comresearchgate.net These carbon materials have potential applications as electrodes in batteries and supercapacitors, gas adsorbents, and catalysts. acs.orgresearchgate.net

Application AreaMaterial TypeKey Features and Potential Uses
Smart MaterialsSelf-healing polymers, electroactive coatings. mdpi.comCoatings with responsive and reparative properties.
NanotechnologyFunctionalized Fe3O4 nanoparticles, graphene oxide composites. researchgate.netnih.govsapub.orgnih.govMagnetic materials for biomedical applications, reinforced nanocomposites.
Advanced Carbon MaterialsCarbon nanofibers, nanospheres, aerogels. ijpsjournal.comresearchgate.netElectrodes for energy storage, catalysts, adsorbents.

High-Throughput Screening and Combinatorial Chemistry Approaches for Benzoxazine Libraries

To efficiently explore the vast chemical space of benzoxazine derivatives and identify lead compounds for various applications, high-throughput and combinatorial approaches are becoming increasingly important. While traditional synthetic methods often focus on one molecule at a time, modern strategies aim to rapidly synthesize and screen large libraries of compounds.

Computer-aided screening is emerging as a powerful tool to accelerate the discovery of new benzoxazine-based materials. Machine learning-assisted approaches are being developed to rapidly screen novel benzoxazines with desired properties, such as high thermal stability and good processability, by exploring a vast virtual chemical space. researchgate.net This "gold panning" method, which combines specific structural design with computational screening, can significantly improve the efficiency of developing new high-performance polymers. researchgate.net

While the application of traditional wet-lab high-throughput screening (HTS) to large, synthetically generated benzoxazine libraries is not yet widely reported in the literature, the principles of combinatorial chemistry are implicitly used in the systematic synthesis and evaluation of benzoxazine derivatives. Researchers often synthesize series of related compounds by varying the substituents on the phenolic and amine precursors to establish structure-activity relationships. ijpsjournal.com

The development of more efficient and automated synthesis methods, coupled with advanced screening technologies, will be crucial for fully realizing the potential of benzoxazine libraries. The integration of automated synthesis platforms with high-throughput biological or material property assays would enable the rapid identification of lead compounds from large and diverse benzoxazine libraries, accelerating the pace of discovery in both medicine and materials science.

ApproachDescriptionApplication to Benzoxazines
Computer-Aided ScreeningUtilizes machine learning and computational models to predict properties of virtual compounds.Rapidly screening for benzoxazines with high thermal stability and desired processability for material applications. researchgate.net
Combinatorial Synthesis (Implicit)Systematic synthesis of a series of related compounds to explore structure-activity relationships.Synthesis of libraries of benzoxazine derivatives with varied substituents for antimicrobial and anticancer screening. ijpsjournal.com
Future High-Throughput ScreeningIntegration of automated synthesis with rapid biological or material property assays.Potential for rapid discovery of novel drugs and high-performance materials from large benzoxazine libraries.

Q & A

Q. Methodological Considerations

  • Catalyst choice (e.g., Cu(I) vs. DBU) affects regioselectivity and cyclization efficiency.
  • Solvents like acetone or DMF influence reaction rates and byproduct formation.
Method Catalyst/Base Yield Range Key Reference
Dibromoethane cyclizationK₂CO₃60–75%
Cu(I)-catalyzed cyclizationCuBr70–85%
DBU-mediated alkylationDBU50–65%

How can enantioselective synthesis of benzoxazine derivatives be achieved, and what challenges arise from racemization?

Advanced Research Focus
Enantioselective synthesis requires chiral catalysts or preparative HPLC resolution. Challenges include:

  • Racemization during SN2 reactions : Ethyl 2,3-dibromopropionate undergoes dehydrobromination to form ethyl 2-bromoacrylate, leading to racemization (34–46% loss of enantiopurity) .
  • HPLC enantioseparation : Multigram-scale preparative HPLC on chiral stationary phases (e.g., cellulose-based) achieves >99.5% enantiopurity but requires optimization of mobile phases (e.g., hexane/isopropanol mixtures) .

Q. Methodological Solutions

  • Short reaction times and low temperatures minimize racemization.
  • Use of non-polar solvents (e.g., hexane) reduces intermediate instability.

What analytical techniques are most effective for quantifying this compound in environmental samples?

Q. Basic Research Focus

  • HPLC-MS/MS : Quantifies the compound in water samples with a LOQ of 1 µg/L. Samples must be collected in inert vials to prevent degradation .
  • IR and NMR spectroscopy : Confirm functional groups (e.g., hydroxyl, benzoxazine ring) and structural integrity .
Technique Detection Limit Sample Preparation Reference
HPLC-MS/MS1 µg/LWaterproof/inert vial collection
¹H NMRN/ADeuterated solvents (e.g., CDCl₃)

How do structural modifications of the benzoxazine core influence biochemical interactions, such as enzyme inhibition?

Q. Advanced Research Focus

  • Beta-glucosidase inhibition : The hydroxyl group at position 6 interacts with the enzyme’s active site, disrupting substrate hydrolysis .
  • Antiviral activity : Nitro-substituted derivatives (e.g., 5-nitro-3,4-dihydro-2H-1,4-benzoxazine) show enhanced activity due to electron-withdrawing effects on the aromatic ring .

Q. Methodological Insights

  • X-ray crystallography of protein-ligand complexes reveals binding modes .
  • Molecular docking simulations predict substituent effects on affinity .

How can conflicting data on reaction yields or purity be resolved in benzoxazine synthesis?

Advanced Research Focus
Discrepancies arise from:

  • Byproduct formation : Unoptimized cyclization (e.g., incomplete ring closure) reduces purity .
  • Chromatographic interference : Co-eluting compounds in HPLC-MS/MS require gradient elution optimization .

Q. Resolution Strategies

  • Use orthogonal purification methods (e.g., column chromatography followed by recrystallization).
  • Validate analytical methods with spiked samples to confirm recovery rates .

What are the emerging applications of benzoxazine derivatives in drug development?

Q. Advanced Research Focus

  • Antimicrobial agents : Sulfonyl-substituted derivatives (e.g., 6-(ethylsulfonyl)-4-(2-thienylsulfonyl) analogs) exhibit activity against Gram-positive bacteria .
  • Anti-inflammatory compounds : Carboxylic acid derivatives target COX-2 pathways .
Derivative Biological Activity Mechanism Reference
5-Nitro-substituted benzoxazineAntiviralRNA polymerase inhibition
Sulfonyl-functionalized benzoxazineAnti-inflammatoryCOX-2 enzyme inhibition

What strategies optimize reaction scalability for benzoxazine synthesis?

Q. Advanced Research Focus

  • Continuous flow chemistry : Reduces racemization by minimizing residence time in reactive intermediates .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Cu) improve recyclability and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.